2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is a chemical compound with the molecular formula C18H13Cl2N3O2 . It is also known by its synonyms 2-Propenamide, 2-cyano-N-[[[(3,4-dichlorophenyl)methoxy]amino]methylene]-3-phenyl- and (2Z)-2-cyano-N-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C18H13Cl2N3O2 . The exact structure can be found in databases like PubChem .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing a variety of chemical structures related to "2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide," highlighting its versatility as a precursor for further chemical modifications. Studies include the synthesis of novel compounds with potential antimicrobial and cytotoxic activities, and the exploration of different reactions to produce derivatives with specific properties.
- Synthesis, antimicrobial, and cytotoxic activity of novel derivatives have been explored, demonstrating the compound's potential as a scaffold for developing therapeutics with specific biological activities (Noolvi et al., 2014).
- The compound's reactivity with Grignard reagents has been investigated, providing insights into its chemical behavior and potential for creating new chemical entities (Elnagdi et al., 1972).
Applications in Material Science and Sensing
Research has also delved into the applications of related compounds in material science, demonstrating their utility in developing new materials with desirable properties, such as chromogenic substances for detecting specific ions or chemicals in environmental samples.
- Development of chromogenic oxazines for cyanide detection highlights the potential of using chemical derivatives for environmental monitoring and safety applications (Tomasulo et al., 2006).
Advanced Synthesis Techniques
Advanced synthesis techniques have been applied to create derivatives of "this compound" and related compounds, showcasing the evolving methodologies in organic chemistry for producing complex molecules.
- Novel synthesis methods and the application of these compounds in creating polyfunctional heterocyclic systems have been demonstrated, indicating the compound's role in advancing synthetic chemistry (Pizzioli et al., 1998).
Properties
IUPAC Name |
(Z)-2-cyano-N-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-16-7-6-14(9-17(16)20)11-25-23-12-22-18(24)15(10-21)8-13-4-2-1-3-5-13/h1-9,12H,11H2,(H,22,23,24)/b15-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHNEBFMCRESJ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.